5-Bromoorotic acid

Descripción

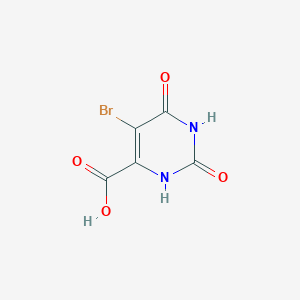

Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-2,4-dioxo-1H-pyrimidine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2O4/c6-1-2(4(10)11)7-5(12)8-3(1)9/h(H,10,11)(H2,7,8,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQYHIPBLZSIHDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=O)NC1=O)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30164487 | |

| Record name | Orotic acid, 5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30164487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15018-62-9 | |

| Record name | 5-Bromo-1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15018-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Orotic acid, 5-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015018629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromoorotic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526969 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Bromoorotic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34493 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Orotic acid, 5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30164487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromoorotic acid chemical properties and structure

An In-depth Technical Guide to 5-Bromoorotic Acid: Chemical Properties, Structure, and Applications for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromoorotic acid is a halogenated derivative of orotic acid, a key intermediate in the de novo biosynthesis of pyrimidines. Its structural similarity to orotate has positioned it as a molecule of significant interest in biochemical and pharmaceutical research, primarily as an inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme for cell proliferation. This technical guide provides a comprehensive overview of the chemical properties, molecular structure, synthesis, and applications of 5-bromoorotic acid, with a focus on its relevance to drug discovery and development.

Introduction

Overview and Significance

5-Bromoorotic acid (5-BrOA) is a synthetic pyrimidine analog. The introduction of a bromine atom at the C5 position of the orotic acid scaffold significantly alters its electronic properties and steric profile, leading to distinct biological activities. Orotic acid itself is the metabolic product of the enzyme dihydroorotate dehydrogenase (DHODH). Because rapidly proliferating cells, such as cancer cells and activated lymphocytes, are highly dependent on the de novo pyrimidine synthesis pathway, DHODH has emerged as a key therapeutic target for anticancer and immunosuppressive agents[1][2]. 5-Bromoorotic acid, as a product analog, is a logical candidate for DHODH inhibition, and structural biology studies have confirmed its interaction with this enzyme[3]. This guide synthesizes the current knowledge on 5-BrOA to support its application in research and drug development.

Chemical Identifiers

To ensure accurate identification and sourcing, the primary chemical identifiers for 5-Bromoorotic acid are provided below.

| Identifier | Value |

| CAS Number | 15018-62-9[4] |

| Molecular Formula | C₅H₃BrN₂O₄[4] |

| IUPAC Name | 5-bromo-2,4-dioxo-1H-pyrimidine-6-carboxylic acid[4] |

| Synonyms | 5-Bromo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid, 5-bromo-orotate, NSC 34493[4] |

| PubChem CID | 95774[4] |

| PDB Ligand Code | RRO[4] |

Physicochemical Properties

The physical and chemical properties of 5-Bromoorotic acid are fundamental to its handling, formulation, and mechanism of action.

General Properties

The key physicochemical parameters of 5-Bromoorotic acid are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 234.99 g/mol | [4] |

| Appearance | Pale-yellow needles (dihydrate form) | [5] |

| Melting Point | 285 °C (with decomposition) | [6] |

| Density (Predicted) | 2.187 ± 0.06 g/cm³ | [6] |

| XLogP3 (Predicted) | -0.3 | [4] |

Solubility

Quantitative solubility data for 5-Bromoorotic acid in common solvents is not widely published. However, based on its structure, the following qualitative solubility profile can be inferred:

-

Water : Sparingly soluble. The presence of a carboxylic acid and two amide protons allows for hydrogen bonding with water, but the overall molecule is relatively large and contains a hydrophobic bromine atom. It can be recrystallized from water, indicating some solubility, particularly at elevated temperatures[5].

-

Polar Aprotic Solvents (e.g., DMSO, DMF) : Expected to be soluble. Solvents like Dimethyl Sulfoxide (DMSO) are excellent for dissolving polar organic molecules, including carboxylic acids and heterocyclic compounds[7].

-

Alcohols (e.g., Ethanol, Methanol) : Likely to have moderate to low solubility.

-

Nonpolar Solvents (e.g., Hexane, Chloroform) : Expected to be insoluble.

For experimental purposes, DMSO is recommended as the initial solvent for preparing stock solutions[8].

Acidity and pKa

Potentiometric titration has shown 5-Bromoorotic acid to be a dibasic acid. The electron-withdrawing effect of the bromine atom at the C5 position increases the acidity of both the carboxylic acid proton and the N1 imide proton compared to the parent orotic acid.

| Ionizing Group | pKa' Value (5-Bromoorotic Acid) | pKa Value (Orotic Acid) |

| Carboxylic Acid (-COOH) | 2.21 | 2.40 |

| Imide (N1-H) | 7.59 | 9.45 |

Source:[5]

This increased acidity is a critical factor in its interaction with biological targets, as the ionization state of the molecule at physiological pH (approx. 7.4) will be predominantly anionic at the carboxylate group, while the imide group will be largely protonated.

Spectral Properties

Detailed spectroscopic data is essential for the quality control and structural confirmation of 5-Bromoorotic acid.

-

UV-Vis Spectroscopy : In deionized water at pH 5.6, 5-Bromoorotic acid exhibits a maximum absorbance (λmax) at 279.5 nm (molar absorptivity ε = 8.75 x 10³) and a minimum absorbance (λmin) at 243 nm (ε = 1.02 x 10³)[5].

-

¹H and ¹³C NMR Spectroscopy : While dedicated, publicly available spectra for 5-Bromoorotic acid are scarce, the expected chemical shifts can be predicted based on its structure. The pyrimidine ring protons and carbons would show characteristic shifts, with the bromine atom inducing a downfield shift on adjacent carbons.

-

Infrared (IR) Spectroscopy : The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), C=O stretches for the carboxyl and amide groups (~1650-1750 cm⁻¹), N-H stretching (~3200 cm⁻¹), and C-Br stretching in the fingerprint region[9][10].

Molecular and Crystal Structure

Molecular Structure

The molecular structure of 5-Bromoorotic acid consists of a pyrimidine-2,4(1H,3H)-dione core, substituted with a bromine atom at position 5 and a carboxylic acid group at position 6.

Caption: 2D structure of 5-Bromoorotic acid.

Crystal Structure and Tautomerism

The crystal structure of 5-Bromoorotic acid has been resolved in complex with Trypanosoma cruzi dihydroorotate dehydrogenase (PDB ID: 3W1M) at a resolution of 1.90 Å[3]. This structure confirms that the molecule binds in the active site of the enzyme, acting as a competitive inhibitor by mimicking the substrate, dihydroorotate, and the product, orotate.

Like other uracil derivatives, 5-Bromoorotic acid can exist in different tautomeric forms (keto-enol and lactam-lactim). However, computational and experimental evidence for related compounds suggests that the diketo tautomer, as depicted above, is the most stable and predominant form under physiological conditions[10]. The stability of the C-Br bond is high, and the compound is recovered unchanged after being boiled with aqueous sodium hydroxide solution, confirming the bromine is not easily displaced[5].

Synthesis and Reactivity

Synthetic Pathway

The most direct synthesis of 5-Bromoorotic acid involves the electrophilic bromination of orotic acid. Direct bromination with elemental bromine in an inert solvent like carbon tetrachloride is ineffective. A successful method utilizes an oxidizing agent in the presence of a bromide source to generate the electrophilic bromine species in situ[5].

Caption: Synthesis workflow for 5-Bromoorotic acid.

Detailed Experimental Protocol for Synthesis

The following protocol is adapted from the literature, which reports a 73% yield of the crude product[5].

Materials:

-

Orotic acid monohydrate

-

30% Hydrogen peroxide (H₂O₂) solution

-

48% Hydrobromic acid (HBr) solution

-

Deionized water

-

Standard laboratory glassware, magnetic stirrer, heating mantle, and filtration apparatus

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, prepare a solution of orotic acid in aqueous hydrobromic acid.

-

Reaction Initiation: While stirring the solution at room temperature, slowly add hydrogen peroxide dropwise. The reaction is exothermic and may require cooling to maintain control.

-

Reaction Completion: After the addition is complete, continue stirring the mixture. The reaction progress can be monitored by TLC. The original literature suggests a reaction involving heating, but precise conditions should be optimized.

-

Isolation: Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

-

Purification: Collect the crude product by vacuum filtration and wash with cold deionized water.

-

Recrystallization: Recrystallize the crude solid from hot deionized water to obtain pale-yellow needles of 5-Bromoorotic acid dihydrate.

-

Drying: The dihydrate can be converted to the anhydrous form by heating at 80°C in vacuo over a desiccant like phosphorus pentoxide[5].

Key Chemical Reactions

Decarboxylation: A notable reaction of 5-Bromoorotic acid is its smooth decarboxylation upon heating above its melting point (~300 °C). This reaction proceeds in a nearly quantitative yield to produce 5-bromouracil, a valuable intermediate for the synthesis of various nucleoside analogs[5]. This contrasts with the parent orotic acid, which requires much harsher conditions for decarboxylation and gives low yields of uracil.

Applications in Research and Drug Development

The primary utility of 5-Bromoorotic acid stems from its role as an inhibitor of pyrimidine biosynthesis and as a synthetic precursor.

Role as a Metabolic Inhibitor

Dihydroorotate Dehydrogenase (DHODH) Inhibition: DHODH is the fourth enzyme in the de novo pyrimidine synthesis pathway, catalyzing the oxidation of dihydroorotate to orotate[2]. This pathway is essential for the synthesis of DNA and RNA precursors.

-

Mechanism of Inhibition: As a structural analog of the product, orotate, 5-Bromoorotic acid acts as a competitive inhibitor of DHODH. The crystal structure of T. cruzi DHODH in complex with 5-bromoorotate (PDB: 3W1M) provides direct evidence of its binding in the enzyme's active site[3].

-

Therapeutic Potential: The inhibition of DHODH leads to the depletion of the pyrimidine nucleotide pool, which preferentially affects rapidly dividing cells. This makes DHODH a validated target for:

-

Cancer Therapy: Many types of cancer cells rely on de novo synthesis for pyrimidines and are sensitive to DHODH inhibitors[1][2].

-

Immunosuppression: Proliferating T- and B-lymphocytes require pyrimidines for clonal expansion. DHODH inhibitors like leflunomide and teriflunomide are approved for treating autoimmune diseases such as rheumatoid arthritis and multiple sclerosis[11].

-

Antiparasitic and Antiviral Agents: Various pathogens that depend on host pyrimidine synthesis can be targeted by DHODH inhibitors.

-

While several potent DHODH inhibitors have been developed, 5-Bromoorotic acid serves as a valuable research tool and a scaffold for the design of new, more potent inhibitors[12][13].

Intermediate in Pharmaceutical Synthesis

5-Bromoorotic acid is a key precursor for other biologically active molecules:

-

5-Bromouracil: As mentioned, decarboxylation provides a high-yield route to 5-bromouracil, which is widely used in the synthesis of antiviral and anticancer nucleoside analogs[5].

-

Orotic Acid Derivatives: The bromine atom can be replaced through various cross-coupling reactions to introduce other functional groups at the 5-position, allowing for the creation of a library of orotic acid derivatives for structure-activity relationship (SAR) studies.

Safety and Handling

Hazard Identification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 5-Bromoorotic acid is classified with the following hazards[4]:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Recommended Handling Procedures

Standard laboratory safety precautions should be followed when handling 5-Bromoorotic acid:

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Engineering Controls: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed.

-

Spill and Disposal: In case of a spill, avoid generating dust. Collect the material and dispose of it as hazardous chemical waste in accordance with local regulations.

References

-

RCSB Protein Data Bank. (2013). 3W1M: Crystal structure of Trypanosoma cruzi dihydroorotate dehydrogenase in complex with 5-bromoorotate. [Link]

- McComsey, D. F., & Gershon, H. (1958). Notes. 5-Bromoorotic Acid. The Journal of Organic Chemistry, 23(11), 1771–1772.

-

PubChem. Compound Summary for CID 95774, 5-Bromoorotic acid. National Center for Biotechnology Information. [Link]

-

PubChemLite. 5-bromoorotic acid (C5H3BrN2O4). [Link]

- Google Patents. (2021). CN111499582B - Synthesis method of orotic acid.

- Zhang, L., et al. (2023). Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy.

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- Miyazaki, Y., et al. (2023). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. Journal of Biological Chemistry.

- Zav'yalov, S. I., Mikhailopulo, I. A., & Gunar, V. I. (1965). Synthesis of orotic acid from maleuric acid. Izvestiya Akademii Nauk SSSR, Seriya Khimicheskaya.

- Discovery of Nanomolar Inhibitors for Human Dihydroorotate Dehydrogenase Using Structure-Based Drug Discovery Methods. (2024).

- Knecht, W., et al. (1998).

-

NIST. 5-Bromofuroic acid. NIST Chemistry WebBook. [Link]

- Chem Help ASAP. (2022). differences & similarities of 1H & 13C NMR spectroscopy. YouTube.

- How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2021).

- DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. (2019). International Journal of Trend in Scientific Research and Development.

- Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents. (2024). Molecules.

- Krishnamurthy, R., et al. (2011). Synthesis of Orotidine by Intramolecular Nucleosidation.

- 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. (2018). Polymers.

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

ResearchGate. Solubility of compounds slightly soluble or insoluble in DMSO? (2016). [Link]

- FT-IR spectrum of 5-bromo-10-oxa-3-thiatricyclo[5.2.1.0 1,5 ]. (2014).

- Synthesis of the dibromo precursor as a key compound of the modular... (2019).

- FT-IR and FT-Raman spectra of 5-fluoroorotic acid with solid state simulation by DFT methods. (2014). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

-

RCSB Protein Data Bank. (2002). 1Z5M: Crystal Structure Of N1-[3-[[5-bromo-2-[[3-[(1-pyrrolidinylcarbonyl)amino]phenyl]amino]. [Link]

- Effective breast cancer therapy based on palmitic acid-loaded PLGA nanoparticles. (2021). Journal of Nanobiotechnology.

- Molecular therapy with derivatives of amino benzoic acid inhibits tumor growth and metastasis in murine models of bladder cancer through inhibition of TNFα/NFΚB and iNOS/NO p

- A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (2014). PLoS ONE.

- FTIR spectra (a,b) of (E)-2-(((5-bromothiazol-2-yl)imino)methyl)phenol... (2023).

- CNA. (2020). NTU scientists develop drug-free approach to kill cancer cells. YouTube.

-

ResearchGate. Between Ethanol and DMSO, which will be better for dissolving phenolic acids like rosmarinic acid, caffeic acid for using in antifungal assay? (2019). [Link]

-

gChem Global. DMSO. [Link]

- Prebiotic synthesis of α-amino acids and orotate from α-ketoacids potentiates transition to extant metabolic pathways. (2022). Nature Chemistry.).

Sources

- 1. Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rcsb.org [rcsb.org]

- 4. 5-Bromoorotic acid | C5H3BrN2O4 | CID 95774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Arylboronate prodrugs of doxorubicin as promising chemotherapy for pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. gchemglobal.com [gchemglobal.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. FT-IR and FT-Raman spectra of 5-fluoroorotic acid with solid state simulation by DFT methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. research.cbc.osu.edu [research.cbc.osu.edu]

- 13. Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis pathways for 5-Bromoorotic acid

An In-depth Technical Guide to the Synthesis of 5-Bromoorotic Acid

Abstract

5-Bromoorotic acid is a key halogenated pyrimidine derivative that serves as a vital intermediate in the synthesis of various bioactive compounds and complex molecular probes. Its strategic importance in medicinal chemistry and drug development stems from its utility as a scaffold for creating 5-substituted uracil analogs, which are integral to antiviral, anticancer, and nucleic acid-based therapeutic research. This guide provides a detailed examination of the predominant synthesis pathway for 5-bromoorotic acid, focusing on the direct electrophilic bromination of orotic acid. It offers a comprehensive, field-proven protocol, explains the underlying chemical principles, and discusses the critical parameters for achieving high yield and purity. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation of this important chemical building block.

Introduction: Significance and Chemical Profile of 5-Bromoorotic Acid

Orotic acid (2,4-dioxo-1H-pyrimidine-6-carboxylic acid), historically known as vitamin B13, is a central precursor in the biosynthesis of pyrimidine nucleotides.[1][2] Its derivatives, particularly those halogenated at the 5-position, are of significant interest in the pharmaceutical industry. The introduction of a bromine atom at the C5 position of the uracil ring creates 5-Bromoorotic acid (5-bromo-2,4-dioxo-1H-pyrimidine-6-carboxylic acid), a versatile intermediate for further chemical modification.[3]

The carbon-bromine bond at the 5-position is relatively stable, yet it provides a reactive handle for introducing a wide range of functional groups through cross-coupling reactions or nucleophilic substitution, enabling the synthesis of diverse compound libraries. These derivatives are often explored for their potential as enzyme inhibitors or as components in modified nucleic acids, such as Peptide Nucleic Acids (PNAs), where they can enhance binding affinity and specificity to target RNA sequences.[4] The successful and efficient synthesis of 5-bromoorotic acid is therefore a critical first step in the development of numerous potential therapeutic agents.

Key Chemical and Physical Properties

A summary of the essential properties of 5-bromoorotic acid is provided below for reference.

| Property | Value | Source |

| IUPAC Name | 5-bromo-2,4-dioxo-1H-pyrimidine-6-carboxylic acid | [3] |

| Molecular Formula | C₅H₃BrN₂O₄ | [3] |

| Molar Mass | 234.99 g/mol | [3] |

| Melting Point | 288 °C (dec.) (dihydrate); ~300 °C (anhydrous) | [5][6] |

| Appearance | Pale-yellow needles (dihydrate from water) | [5] |

| pKa₁' | 2.21 | [5] |

| pKa₂' | 7.59 | [5] |

Core Synthesis Pathway: Direct Bromination of Orotic Acid

The most efficient and widely cited method for preparing 5-bromoorotic acid is the direct bromination of its parent compound, orotic acid. While direct halogenation of uracil and its derivatives is a common strategy, the specific conditions are crucial for success. Early attempts to brominate orotic acid using molecular bromine in organic solvents like carbon tetrachloride proved ineffective, resulting only in the recovery of the starting material.[5] This highlights the deactivating effect of the carboxylic acid group on the pyrimidine ring towards certain electrophiles.

A robust and high-yielding method was developed that utilizes an aqueous mixture of hydrobromic acid and hydrogen peroxide.[5] This system generates bromine (in situ) under conditions suitable for the electrophilic substitution at the electron-rich C5 position of the orotic acid ring.

Reaction Principle and Mechanism

The reaction proceeds via an electrophilic aromatic substitution mechanism. Hydrogen peroxide oxidizes the bromide ions from hydrobromic acid to generate elemental bromine (Br₂). The bromine then acts as the electrophile, attacking the C5 position of the uracil ring, which is the most nucleophilic site. The stability of the resulting C-Br bond is notable; it remains intact even when boiled with an aqueous sodium hydroxide solution, confirming its attachment at the 5-position rather than at other potentially reactive sites.[5]

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine orotic acid, 48% hydrobromic acid, and deionized water.

-

Initiation: Begin stirring and gently heat the mixture. Once a consistent temperature is reached, slowly add 30% hydrogen peroxide to the flask.

-

Reflux: Heat the reaction mixture to reflux and maintain it for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) if a suitable mobile phase is developed.

-

Isolation: After the reaction is complete, cool the mixture in an ice bath. The crude product will precipitate out of the solution.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water to remove any residual acid.

Purification and Characterization

The crude product can be effectively purified by recrystallization.

-

Recrystallization: Transfer the crude solid to a beaker and add a minimal amount of hot deionized water to dissolve it completely. If the solution is colored, a small amount of activated carbon can be added, and the solution can be hot-filtered. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Final Product: Collect the purified pale-yellow needles of 5-bromoorotic acid dihydrate by vacuum filtration.

-

Drying: The dihydrate can be converted to the anhydrous compound by drying in a vacuum oven at 80°C over phosphorus pentoxide. [5]4. Characterization: The final product's identity and purity should be confirmed using standard analytical techniques. The reported melting point for the dihydrate is 288°C (with decomposition). [5]Potentiometric titration can be used to confirm its dibasic nature, and UV-Vis spectroscopy can provide characteristic absorption maxima.

Applications and Further Reactions

5-Bromoorotic acid is not typically an end-product but rather a crucial starting point for more complex molecules.

-

Precursor to 5-Bromouracil: Upon heating above its melting point (~300°C), 5-bromoorotic acid undergoes smooth decarboxylation to yield 5-bromouracil in almost quantitative amounts. [5]This is a significant transformation, as 5-bromouracil is a well-known mutagen and a building block for synthesizing antiviral and anticancer drugs.

-

Drug Development Scaffold: The bromine atom serves as a versatile handle for introducing new functionalities. It is a key precursor in the synthesis of 5-fluoroorotic acid, a compound investigated for its effects on tumor growth. [5]Furthermore, it can be used in cross-coupling reactions (e.g., Suzuki, Sonogashira) to build more complex molecular architectures.

-

Nucleic Acid Research: 5-halouracils, derived from 5-bromoorotic acid, are incorporated into synthetic oligonucleotides and PNAs to enhance their therapeutic or diagnostic properties. [4]

Safety and Handling

According to its GHS classification, 5-bromoorotic acid is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. [3]Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

The synthesis of 5-bromoorotic acid via direct bromination of orotic acid with an H₂O₂/HBr system is a reliable, efficient, and well-documented method. This pathway provides good yields and a product of high purity after a straightforward recrystallization procedure. The resulting compound is a highly valuable and versatile intermediate, providing a gateway to a wide array of 5-substituted pyrimidines that are fundamental to ongoing research in medicinal chemistry, drug discovery, and molecular biology.

References

-

Nishizuka, Y., et al. (2025). Synthesis of orotic acid from maleuric acid. ResearchGate. Available at: [Link]

-

McCollum, E. V., et al. (1958). Notes. 5-Bromoorotic Acid. Journal of the American Chemical Society. Available at: [Link]

-

El-Dean, A. M. K., et al. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. Available at: [Link]

- CN111499582B. Synthesis method of orotic acid. Google Patents.

-

Rossi, R. A., & Bardagí, V. (2009). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. CONICET Digital. Available at: [Link]

-

Fokin, A. V., et al. (2025). and 5-fluoro-5-nitro-substituted uracil derivatives. Synthesis and structure. ResearchGate. Available at: [Link]

-

Prakash, T. P., et al. (2018). Incorporating uracil and 5-halouracils into short peptide nucleic acids for enhanced recognition of A-U pairs in dsRNAs. PubMed. Available at: [Link]

-

Niculaua, M., et al. (n.d.). Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. Available at: [Link]

-

Robertson, M. P., & Miller, S. L. (1995). Prebiotic synthesis of 5-substituted uracils: a bridge between the RNA world and the DNA-protein world. PubMed. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 95774, 5-Bromoorotic acid. Available at: [Link]

- CN113773194A. Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis. Google Patents.

-

Tomma, J. H., et al. (2019). Synthesis of novel 5-Bromoisatin based pyrimidine derivatives and their antimicrobial evaluation. Asian Journal of Pharmacy and Pharmacology. Available at: [Link]

-

Wikipedia. Orotic acid. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 967, Orotic acid. Available at: [Link]

Sources

- 1. Orotic acid - Wikipedia [en.wikipedia.org]

- 2. Orotic Acid | C5H4N2O4 | CID 967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Bromoorotic acid | C5H3BrN2O4 | CID 95774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Incorporating uracil and 5-halouracils into short peptide nucleic acids for enhanced recognition of A-U pairs in dsRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 5-BROMOOROTIC ACID | 15018-62-9 [m.chemicalbook.com]

5-Bromoorotic Acid (CAS 15018-62-9): A Technical Guide for Scientific Professionals

<

Foreword

5-Bromoorotic acid, a halogenated analog of the pivotal metabolic intermediate orotic acid, represents a molecule of significant interest to the research and drug development communities. The introduction of a bromine atom at the 5-position of the pyrimidine ring confers distinct chemical properties that translate into potent biological activity. This guide is intended to provide a comprehensive technical overview for researchers, scientists, and drug development professionals, consolidating critical information on its properties, synthesis, biological role, and practical applications.

Part 1: Core Chemical and Physical Characteristics

A foundational understanding of 5-bromoorotic acid's physicochemical properties is essential for its effective use in experimental design, formulation, and synthesis. This compound is typically supplied as a white to off-white crystalline powder.[1]

Table 1: Physicochemical Properties of 5-Bromoorotic Acid

| Property | Value |

| CAS Number | 15018-62-9[2] |

| Molecular Formula | C5H3BrN2O4[3] |

| Molecular Weight | 234.99 g/mol [3] |

| Melting Point | 285 °C (decomposes)[4] |

| IUPAC Name | 5-bromo-2,4-dioxo-1H-pyrimidine-6-carboxylic acid[3] |

| Solubility | Sparingly soluble in water, soluble in aqueous base. |

| pKa (Predicted) | 1.70 ± 0.20[4] |

Part 2: Synthesis and Purification Strategies

Synthetic Approach

The most common laboratory-scale synthesis of 5-bromoorotic acid involves the direct bromination of orotic acid. This electrophilic substitution reaction targets the electron-rich C5 position of the pyrimidine ring. While various brominating agents can be employed, a combination of aqueous hydrogen peroxide and hydrobromic acid has been reported to provide good yields.[5]

Diagram 1: Synthesis of 5-Bromoorotic Acid

Caption: General synthetic route for 5-bromoorotic acid.

Generalized Laboratory Synthesis Protocol

This protocol is illustrative. Researchers must consult primary literature and perform appropriate risk assessments before implementation.

-

Reaction Setup: In a well-ventilated fume hood, suspend orotic acid in an aqueous solution.

-

Reagent Addition: Introduce the brominating agent (e.g., a mixture of H₂O₂ and HBr) to the reaction mixture, controlling the temperature as the reaction may be exothermic.[5]

-

Reaction Monitoring: Track the consumption of the starting material using a suitable analytical method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Product Isolation: Upon completion, the 5-bromoorotic acid product may precipitate from the solution. The solid is collected by vacuum filtration.

-

Purification: The crude product can be purified by recrystallization from water to yield the dihydrate, which can be converted to the anhydrous form by heating under vacuum.[5]

-

Characterization: The final product's identity and purity should be confirmed using techniques like NMR spectroscopy, mass spectrometry, and melting point analysis.

Part 3: Mechanism of Action and Biological Relevance

The biological significance of 5-bromoorotic acid is intrinsically linked to its role as an inhibitor of dihydroorotate dehydrogenase (DHODH) .[6][7] DHODH is a critical flavin mononucleotide (FMN)-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[7][8][9]

Diagram 2: Inhibition of the De Novo Pyrimidine Biosynthesis Pathway

Caption: 5-Bromoorotic acid inhibits DHODH, blocking orotate production.

By inhibiting DHODH, 5-bromoorotic acid depletes the cellular pool of pyrimidines, which are essential precursors for the synthesis of DNA and RNA.[6][10] This disruption of nucleotide metabolism has profound effects on cellular proliferation and growth, making DHODH a compelling target for therapeutic intervention in various diseases.[11]

Part 4: Applications in Research and Drug Discovery

The potent inhibitory effect of 5-bromoorotic acid on pyrimidine synthesis underpins its utility in both fundamental research and therapeutic development.

Research Applications

-

Metabolic Studies: As a selective inhibitor, it serves as a valuable chemical tool to investigate the intricacies of nucleotide metabolism and its role in cellular processes.

-

Cell Cycle Analysis: By inducing pyrimidine starvation, researchers can synchronize cell populations or study checkpoints that govern cell cycle progression.

-

Antiviral Research: Given that many viruses rely on the host's nucleotide synthesis machinery for replication, DHODH inhibitors are explored as broad-spectrum antiviral agents.[11][12]

Drug Development

DHODH is a validated therapeutic target for a range of conditions characterized by rapid cell proliferation.[9]

-

Oncology: Cancer cells, with their high demand for DNA and RNA synthesis, are particularly vulnerable to the depletion of pyrimidine pools.[9][11]

-

Immunology and Autoimmune Disorders: The proliferation of activated lymphocytes is a hallmark of autoimmune diseases. DHODH inhibitors can suppress this immune response.[7][11] Leflunomide, a known DHODH inhibitor, is approved for the treatment of rheumatoid arthritis.[11][12]

-

Scaffold for Novel Inhibitors: 5-Bromoorotic acid can serve as a foundational chemical structure or a reference compound for the design and synthesis of new, more potent, and selective DHODH inhibitors.[7]

Illustrative Experimental Protocol: In Vitro DHODH Inhibition Assay

-

Reagent Preparation: Prepare a buffered solution containing recombinant human DHODH, the substrate L-dihydroorotic acid, and an electron acceptor (e.g., decylubiquinone).

-

Inhibitor Preparation: Create a dilution series of 5-bromoorotic acid in a suitable solvent (e.g., DMSO).

-

Assay Execution: In a microplate format, combine the enzyme, substrate, and varying concentrations of the inhibitor.

-

Reaction Monitoring: Measure the rate of the enzymatic reaction. This can be done by spectrophotometrically monitoring the reduction of a secondary electron acceptor, such as 2,6-dichloroindophenol (DCIP), which changes color upon reduction.

-

Data Analysis: Plot the reaction rate as a function of inhibitor concentration. Calculate the IC₅₀ value, which represents the concentration of 5-bromoorotic acid required to inhibit DHODH activity by 50%.

Part 5: Safety, Handling, and Storage

As with any active chemical compound, proper safety protocols must be strictly followed when handling 5-bromoorotic acid.

Table 2: GHS Hazard Statements

| Code | Statement |

| H302 | Harmful if swallowed[3] |

| H315 | Causes skin irritation[3] |

| H319 | Causes serious eye irritation[3] |

| H335 | May cause respiratory irritation[3] |

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[13]

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13] Avoid contact with skin and eyes.[13]

-

Storage: Store in a tightly sealed container in a cool, dry place.[13]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with institutional and local regulations for chemical waste.[13]

Conclusion

5-Bromoorotic acid is a potent biochemical tool and a valuable lead compound in medicinal chemistry. Its well-defined mechanism of action as a DHODH inhibitor provides a rational basis for its application in studying fundamental cellular processes and for the development of therapeutics targeting diseases driven by aberrant cell proliferation. A comprehensive understanding of its chemical properties, synthesis, and biological activity, combined with rigorous safety practices, will enable researchers and drug development professionals to fully leverage the potential of this important molecule.

References

- BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES - DAV University. (n.d.).

- Pyrimidine Biosynthesis | PPTX - Slideshare. (n.d.).

- Pyrimidine metabolism - Wikipedia. (n.d.).

- DHODH Inhibitors | SCBT - Santa Cruz Biotechnology. (n.d.).

- A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - NIH. (n.d.).

- Pyrimidine Biosynthesis - CD Biosynsis. (n.d.).

- What are DHODH inhibitors and how do you quickly get the latest development progress? (2023-11-23).

- Dihydroorotate Dehydrogenase | Inhibitors | MedChemExpress. (n.d.).

- Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog. (2024-09-18).

- Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth | ACS Chemical Biology - ACS Publications. (2021-11-03).

- 5-Bromoorotic acid | C5H3BrN2O4 | CID 95774 - PubChem. (n.d.).

- Notes. 5-Bromoorotic Acid. (n.d.).

- 15018-62-9|5-Bromo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid - BLDpharm. (n.d.).

- 5-Bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid - BLDpharm. (n.d.).

- 5-bromoorotic acid (C5H3BrN2O4) - PubChemLite. (n.d.).

- 5-BROMOOROTIC ACID | 15018-62-9 - ChemicalBook. (n.d.).

- 5-Carbethoxyuracil | 28485-17-8 | FC07975 | Biosynth. (n.d.).

- SAFETY DATA SHEET - Sigma-Aldrich. (2025-11-06).

- 5 - SAFETY DATA SHEET. (n.d.).

- 5-Bromohexanoic acid | C6H11BrO2 | CID 15100129 - PubChem. (n.d.).

- PE ATR-FTIR Biopharms Library | PDF | Ethylene | Ether - Scribd. (n.d.).

- Uracil-4-acetic acid | 4628-39-1 | FU08315 | Biosynth. (n.d.).

- Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox). (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2010-10-08).

- SAFETY DATA SHEET - Sigma-Aldrich. (2024-09-07).

- SAFETY DATA SHEET - Fisher Scientific. (2014-07-07).

- 5-Bromofuroic acid - the NIST WebBook. (n.d.).

- 5-BROMOOROTIC ACID | 15018-62-9 - ChemicalBook. (n.d.).

- 5-Bromovaleric acid: Synthesis and Applications - ChemicalBook. (2019-10-16).

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.).

- Synthesis of α-bromocarboxylic acids and derivatives - Organic Chemistry Portal. (n.d.).

- Design and discovery of boronic acid drugs - PubMed. (2020-06-01).

- What is the mechanism of Benzbromarone? - Patsnap Synapse. (2024-07-17).

- Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - MDPI. (n.d.).

- Novel Synthesis Technique Produces Boronic Acid-Based Drugs. (2017-04-21).

- Synthesis, Structure and Impact of 5-Aminoorotic Acid and Its Complexes with Lanthanum(III) and Gallium(III) on the Activity of Xanthine Oxidase - MDPI. (n.d.).

- Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine - PubMed. (n.d.).

- BOL-148 - Wikipedia. (n.d.).

Sources

- 1. scribd.com [scribd.com]

- 2. 15018-62-9|5-Bromo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 3. 5-Bromoorotic acid | C5H3BrN2O4 | CID 95774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-BROMOOROTIC ACID | 15018-62-9 [m.chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scbt.com [scbt.com]

- 7. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. biosynsis.com [biosynsis.com]

- 11. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. fishersci.com [fishersci.com]

The Biological Activity of 5-Substituted Orotic Acids: From Mechanism to Therapeutic Potential

An In-depth Technical Guide:

Introduction: Orotic Acid and the Rationale for 5-Substitution

Orotic acid (OA), or vitamin B13, is a critical intermediate in the de novo biosynthesis of pyrimidine nucleotides, which are essential for the synthesis of DNA, RNA, and other vital biomolecules. The core structure of OA presents several sites for chemical modification, but the C5 position has proven to be particularly fruitful for modulating biological activity.

The rationale for targeting the 5-position stems from its spatial orientation within the active sites of key enzymes. Substitution at this position can introduce novel steric and electronic interactions, transforming the parent molecule from a simple metabolite into a potent enzyme inhibitor or modulator of biological pathways. Early research recognized that introducing small halogen atoms at the 5-position could significantly alter the compound's properties, a strategy that has since expanded to include a wide variety of functional groups.

The primary and most well-characterized target of 5-substituted orotic acids is dihydroorotate dehydrogenase (DHODH) , the fourth enzyme in the de novo pyrimidine biosynthesis pathway.

The Central Role of DHODH

DHODH is a flavin-dependent mitochondrial enzyme that catalyzes the oxidation of dihydroorotate to orotate. This is a rate-limiting step in pyrimidine synthesis. Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines and are therefore exquisitely sensitive to the inhibition of this pathway. This sensitivity makes DHODH a highly attractive target for the development of anticancer and immunomodulatory drugs.

Below is a diagram illustrating the de novo pyrimidine biosynthesis pathway and the critical position of DHODH.

Caption: The de novo pyrimidine biosynthesis pathway, highlighting the mitochondrial localization of DHODH.

Biological Activities and Therapeutic Applications

The inhibition of DHODH by 5-substituted orotic acids leads to a depletion of the pyrimidine pool, which in turn causes cell cycle arrest and apoptosis in rapidly dividing cells. This mechanism underpins their primary therapeutic applications.

Anticancer Activity

Cancer cells rely heavily on the de novo pathway for pyrimidines to sustain their rapid proliferation and DNA replication. By inhibiting DHODH, 5-substituted orotic acid derivatives effectively starve cancer cells of these essential building blocks. For instance, 5-fluoroorotic acid (5-FOA) is a well-known compound used in yeast genetics as a selective agent, but its derivatives have been explored for their anticancer properties. More advanced analogs have been designed to improve potency and pharmacokinetic profiles.

Immunosuppressive and Anti-inflammatory Activity

The proliferation of T-cells and B-cells during an immune response is a highly energy- and resource-intensive process, requiring significant pyrimidine synthesis. DHODH inhibitors can arrest this clonal expansion of lymphocytes, making them effective immunosuppressive agents. This mechanism is leveraged in the treatment of autoimmune diseases like rheumatoid arthritis. While not a direct orotic acid derivative, the active metabolite of Leflunomide, A77 1726, is a potent DHODH inhibitor that validates this therapeutic strategy.

Antiviral Activity

Many viruses rely on the host cell's machinery for replication, including the supply of nucleotides. By depleting the intracellular pyrimidine pool, DHODH inhibitors can exert broad-spectrum antiviral activity. This has been demonstrated against a range of DNA and RNA viruses, making 5-substituted orotic acids and other DHODH inhibitors promising candidates for antiviral drug development.

Synthesis and Medicinal Chemistry

The synthesis of 5-substituted orotic acids typically begins with orotic acid itself or a suitable pyrimidine precursor. A common strategy involves the direct halogenation of the C5 position, which can then serve as a handle for further functionalization through cross-coupling reactions.

General Synthetic Scheme: 5-Bromo-orotic Acid

A foundational intermediate is 5-bromo-orotic acid. Its synthesis is a straightforward and essential first step for creating a library of analogs.

Protocol: Synthesis of 5-Bromo-orotic Acid

-

Reaction Setup: In a three-necked flask equipped with a reflux condenser and a magnetic stirrer, suspend orotic acid monohydrate (1 equivalent) in glacial acetic acid.

-

Bromination: While stirring, add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise to the suspension.

-

Reflux: Heat the reaction mixture to reflux (approximately 110-120°C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, the precipitated product is collected by vacuum filtration.

-

Purification: The crude product is washed thoroughly with cold water and then diethyl ether to remove unreacted bromine and acetic acid. The resulting white solid is dried under a vacuum to yield 5-bromo-orotic acid.

This 5-bromo intermediate is a versatile building block for introducing further diversity via reactions like Suzuki or Sonogashira cross-coupling, allowing for the attachment of various aryl, alkyl, or other functional groups.

Experimental Evaluation: Protocols and Methodologies

Evaluating the biological activity of newly synthesized 5-substituted orotic acids requires a systematic approach, starting from enzymatic assays and progressing to cell-based and potentially in vivo models.

Primary Screening: In Vitro DHODH Inhibition Assay

The primary evaluation is a direct measurement of the compound's ability to inhibit DHODH activity. A common method is a spectrophotometric assay that measures the reduction of a dye coupled to the enzyme's activity.

Protocol: Spectrophotometric DHODH Inhibition Assay

-

Reagent Preparation:

-

Assay Buffer: 100 mM HEPES, pH 8.0, 150 mM KCl, 0.1% Triton X-100.

-

Substrates: Prepare stock solutions of L-dihydroorotate and Decylubiquinone in an appropriate solvent (e.g., DMSO).

-

Electron Acceptor: 2,6-dichloroindophenol (DCIP).

-

Enzyme: Purified recombinant human DHODH.

-

-

Assay Procedure:

-

In a 96-well plate, add 50 µL of assay buffer.

-

Add 1 µL of the test compound (5-substituted orotic acid derivative) at various concentrations.

-

Add 20 µL of DHODH enzyme solution and incubate for 15 minutes at room temperature to allow for compound binding.

-

To initiate the reaction, add 30 µL of a substrate mixture containing L-dihydroorotate, Decylubiquinone, and DCIP.

-

-

Data Acquisition: Immediately measure the decrease in absorbance at 600 nm (the wavelength at which DCIP reduction is monitored) over time using a plate reader.

-

Data Analysis: Calculate the initial reaction velocity (rate of absorbance change). Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Secondary Screening: Cell-Based Proliferation Assay

Once a compound shows potent enzyme inhibition, the next step is to determine its effect on cell proliferation.

Protocol: XTT Cell Proliferation Assay

-

Cell Seeding: Seed rapidly proliferating cells (e.g., HeLa, Jurkat) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the 5-substituted orotic acid derivative for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

XTT Reagent Addition: Add the XTT labeling mixture (containing XTT and an electron-coupling reagent) to each well and incubate for 4 hours at 37°C in a CO2 incubator.

-

Measurement: Measure the absorbance of the formazan product at 450-500 nm using a multi-well plate reader.

-

Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

The following diagram outlines a typical screening workflow.

Caption: A standard workflow for the discovery and validation of 5-substituted orotic acid inhibitors.

Data Summary: Representative Compounds

The potency of 5-substituted orotic acids can vary significantly based on the nature of the substituent. Below is a table summarizing representative data for hypothetical or literature-inspired compounds.

| Compound ID | 5-Substituent | DHODH IC50 (nM) | Cell Growth GI50 (µM) |

| OA-01 | -H (Orotic Acid) | > 100,000 | > 100 |

| OA-02 | -F | 15,000 | 50 |

| OA-03 | -Br | 5,200 | 12.5 |

| OA-04 | -CF3 | 850 | 2.1 |

| OA-05 | -Phenyl | 45 | 0.15 |

Data is illustrative and intended for comparison purposes.

As shown, increasing the size and modulating the electronic properties of the 5-substituent can lead to a dramatic increase in inhibitory potency against both the isolated enzyme and in cell-based models.

Conclusion and Future Directions

5-substituted orotic acids represent a versatile and powerful class of compounds with significant therapeutic promise. Their well-defined mechanism of action, centered on the inhibition of the crucial enzyme DHODH, provides a solid foundation for rational drug design. The synthetic accessibility of the 5-position allows for extensive medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties.

Future research will likely focus on:

-

Developing novel 5-substituents to explore new binding interactions within the DHODH active site.

-

Investigating synergistic combinations with other anticancer or antiviral agents.

-

Exploring their potential in other therapeutic areas where inhibition of cell proliferation is beneficial.

This guide has provided the fundamental knowledge and experimental framework necessary for researchers to engage in the discovery and development of novel 5-substituted orotic acid-based therapeutics.

References

-

Title: Dihydroorotate dehydrogenase as a therapeutic target in cancer. Source: Cancers (Basel) URL: [Link]

-

Title: Dihydroorotate Dehydrogenase (DHODH) as a Target for Curative Therapy in Acute Myeloid Leukemia (AML). Source: Cancers (Basel) URL: [Link]

-

Title: Leflunomide: a novel immunomodulating and anti-inflammatory agent. Source: Expert Opinion on Investigational Drugs URL: [Link]

-

Title: Dihydroorotate dehydrogenase inhibitors as a new class of broad-spectrum antiviral agents. Source: Current Opinion in Virology URL: [Link]

A Senior Application Scientist's Guide to the Cellular Mechanism of 5-Bromoorotic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromoorotic acid (5-BrOA) is a synthetic derivative of orotic acid, a key intermediate in pyrimidine metabolism. Its primary mechanism of action is the targeted inhibition of dihydroorotate dehydrogenase (DHODH), the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway. By arresting this pathway, 5-BrOA effectively depletes the cellular pool of pyrimidines, which are essential building blocks for DNA and RNA. This pyrimidine starvation leads to a cascade of downstream effects, including cell cycle arrest, induction of apoptosis, and potent anti-proliferative activity. This technical guide provides an in-depth exploration of the molecular interactions, cellular consequences, and experimental methodologies essential for studying 5-BrOA, offering critical insights for its application in oncology and immunology research.

Introduction: Targeting the Pyrimidine Engine of Proliferation

Rapidly proliferating cells, a hallmark of cancer and certain autoimmune diseases, have an insatiable demand for nucleotides to fuel DNA replication and RNA synthesis. Nature has provided two pathways for nucleotide production: the de novo pathway, which builds nucleotides from simple precursors like glutamine and aspartate, and the salvage pathway, which recycles pre-existing nucleobases and nucleosides.[1] Many aggressive cancers become heavily reliant on the de novo pathway, making it an attractive therapeutic target.

At a critical juncture of this pathway lies Dihydroorotate Dehydrogenase (DHODH), a mitochondrial enzyme that catalyzes the oxidation of dihydroorotate to orotate.[2][3] This flavin-dependent reaction is the only redox step in the pathway and is essential for the synthesis of uridine monophosphate (UMP), the precursor to all other pyrimidine nucleotides (cytidine, thymidine).[3] The strategic location and critical function of DHODH make it a prime target for therapeutic intervention. 5-Bromoorotic acid emerges as a specific inhibitor of this enzyme, offering a precise tool to disrupt the pyrimidine supply chain of pathological cells.

Part 1: The Primary Mechanism of Action: DHODH Inhibition

The core activity of 5-BrOA is its direct and potent inhibition of DHODH. Understanding this interaction requires a closer look at the de novo pyrimidine biosynthesis pathway.

The De Novo Pyrimidine Biosynthesis Pathway

The synthesis of UMP is a multi-step enzymatic process. DHODH performs the crucial fourth step, linking the initial cytoplasmic reactions with the final steps of UMP synthesis.

Caption: The de novo pyrimidine biosynthesis pathway, highlighting DHODH inhibition by 5-BrOA.

Molecular Interaction and Inhibition Kinetics

5-BrOA acts as a competitive or mixed-type inhibitor of DHODH.[4] It structurally mimics the natural substrate, dihydroorotate, allowing it to bind to the enzyme's active site. However, the presence of the bulky bromine atom at the 5th position is thought to interfere with the catalytic process, preventing the conversion to orotate. Structural studies of DHODH in complex with inhibitors have revealed that the inhibitor binding site is a hydrophobic tunnel located between two alpha-helices, which is also the proposed binding site for the natural co-substrate, ubiquinone (a respiratory quinone).[5] While specific kinetic values for 5-BrOA are not as widely published as for clinical inhibitors like Brequinar, its mechanism is understood to involve binding to a site that is either at or allosterically coupled to the dihydroorotate and ubiquinone binding sites.[4][5]

Part 2: Cellular Consequences of DHODH Inhibition

The blockade of DHODH by 5-BrOA triggers a cascade of events that profoundly impact cellular function, particularly in rapidly dividing cells.

Pyrimidine Depletion and Its Ramifications

The most immediate consequence of DHODH inhibition is the sharp decrease in the intracellular pool of pyrimidine nucleotides (UTP and CTP).[1] This "pyrimidine starvation" has several downstream effects:

-

Inhibition of DNA and RNA Synthesis: Without an adequate supply of pyrimidine triphosphates, DNA replication and RNA transcription are severely hampered.[6] This is the primary basis for the anti-proliferative effect.

-

Cell Cycle Arrest: Cells sense the nucleotide depletion and arrest the cell cycle, predominantly in the S-phase, the phase of DNA synthesis.[7] This prevents cells with damaged or incomplete DNA from progressing toward mitosis. Treatment of cancer cells with DHODH inhibitors leads to a significant accumulation of cells in the S-phase.[7]

-

Induction of Apoptosis: Prolonged pyrimidine starvation and replication stress can trigger programmed cell death, or apoptosis.[6] The accumulation of DNA damage markers, such as γ-H2AX, is often observed following DHODH inhibition, which can activate apoptotic pathways.[8]

-

Modulation of Immune Response: Recent studies have shown that pyrimidine depletion can induce an interferon-like response and increase the expression of genes involved in antigen presentation (MHC-I) on cancer cells.[9] This suggests a role for DHODH inhibitors in enhancing the efficacy of immunotherapies.[2][9]

| Cellular Effect | Key Molecular Consequence | Reference |

| Anti-Proliferation | Depletion of UTP and CTP pools | [1] |

| Cell Cycle Arrest | S-phase accumulation due to replication stress | [7] |

| Apoptosis | Induction of DNA damage response (e.g., γ-H2AX) | [8] |

| Immunomodulation | Upregulation of MHC-I and antigen presentation | [9] |

Part 3: Experimental Validation and Methodologies

Protocol: In Vitro DHODH Inhibition Assay

This assay directly measures the ability of 5-BrOA to inhibit the enzymatic activity of recombinant human DHODH. The protocol is based on monitoring the reduction of a dye, 2,6-dichloroindophenol (DCPIP), which acts as an electron acceptor.

Caption: Workflow for an in vitro DHODH enzymatic inhibition assay.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris, 150 mM KCl, 0.1% Triton X-100, pH 8.0.

-

Enzyme: Recombinant human DHODH (rhDHODH) diluted in assay buffer to a final concentration of ~0.02 µg per well.

-

Substrate Mixture: 2 mM L-dihydroorotic acid, 0.2 mM decylubiquinone, and 0.12 mM DCPIP in assay buffer.[10]

-

Test Compound: Prepare a 10 mM stock of 5-BrOA in DMSO and perform serial dilutions.

-

-

Assay Procedure (96-well plate):

-

Add 50 µL of assay buffer to all wells.

-

Add 1 µL of diluted 5-BrOA or DMSO (vehicle control) to appropriate wells.

-

Add 25 µL of diluted rhDHODH enzyme solution.

-

Pre-incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 25 µL of the substrate mixture to all wells.[10]

-

-

Data Acquisition:

-

Immediately place the plate in a microplate reader and measure the decrease in absorbance at 600 nm every 30 seconds for 15 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well.

-

Determine the percent inhibition relative to the vehicle control.

-

Plot percent inhibition against the logarithm of 5-BrOA concentration and fit the data to a dose-response curve to calculate the IC50 value.[10]

-

Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol validates the predicted S-phase arrest in cells treated with 5-BrOA.

Caption: Workflow for cell cycle analysis via Propidium Iodide staining and flow cytometry.

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Seed a cancer cell line (e.g., HCT116, MDA-MB-231) in 6-well plates and allow them to adhere overnight.

-

Treat cells with desired concentrations of 5-BrOA (e.g., 10-100 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.[7]

-

-

Cell Harvesting and Fixation:

-

Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the pellet and add dropwise to 4 mL of ice-cold 70% ethanol while vortexing gently.

-

Fix overnight or for at least 2 hours at -20°C.

-

-

Staining:

-

Centrifuge fixed cells and wash with PBS.

-

Resuspend the cell pellet in 500 µL of Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry:

-

Analyze samples on a flow cytometer, collecting at least 10,000 events per sample.

-

Use a linear scale for the PI signal (FL2-Area) and gate out doublets using FL2-Area vs. FL2-Width.

-

-

Data Analysis:

-

Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the G1, S, and G2/M phases from the DNA content histogram. Compare the percentage of cells in each phase between treated and control samples.[7]

-

Part 4: Off-Target Effects and Resistance Mechanisms

A comprehensive evaluation of any targeted agent must include an analysis of potential liabilities, including off-target effects and the development of resistance.

Potential Off-Target Effects

While 5-BrOA is primarily known as a DHODH inhibitor, all small molecules have the potential for off-target interactions. Given its structural similarity to endogenous pyrimidines, it is plausible that 5-BrOA could interact with other nucleotide-binding proteins, although this is not well-documented in the literature. It is distinct from compounds like Bronidox (5-bromo-5-nitro-1,3-dioxane), which acts through oxidation of protein thiols.[11] Rigorous off-target profiling, for instance, using proteomic approaches, would be necessary to fully de-risk 5-BrOA for clinical development.[12]

Mechanisms of Resistance

Cells can develop resistance to DHODH inhibitors through several adaptive strategies:

-

Upregulation of the Pyrimidine Salvage Pathway: This is a primary escape mechanism. By increasing the expression of enzymes like uridine-cytidine kinase 2 (UCK2) and nucleoside transporters (e.g., SLC29A1), cells can bypass the de novo block by importing and utilizing extracellular uridine and cytidine.[1][13][14] The anti-proliferative effects of DHODH inhibitors can often be reversed by supplementing cell culture media with uridine, a key diagnostic test for on-target activity.[9][14]

-

Target Amplification or Mutation: Cells may amplify the DHODH gene, leading to overexpression of the target protein, which requires higher concentrations of the inhibitor to achieve the same effect.[13][14] Mutations in the DHODH drug-binding site can also reduce inhibitor efficacy.

-

Upregulation of Upstream Enzymes: Unexpectedly, increased activity of the CAD enzyme, which functions upstream of DHODH, has been identified as a potential resistance mechanism, though the exact biology is still under investigation.[13]

Conclusion and Future Directions

5-Bromoorotic acid serves as a powerful research tool and a foundational structure for understanding the therapeutic potential of DHODH inhibition. Its mechanism is centered on the targeted disruption of de novo pyrimidine synthesis, leading to pyrimidine starvation, cell cycle arrest, and apoptosis in rapidly proliferating cells. For drug development professionals, the key challenges lie in overcoming resistance, primarily mediated by the pyrimidine salvage pathway, and ensuring a clean off-target profile. Future research should focus on combination therapies, such as co-administering DHODH inhibitors with salvage pathway inhibitors, and further exploring the immunomodulatory effects of pyrimidine depletion to enhance next-generation cancer therapies.

References

- ASH Publications. (2022, November 15). Identifying Mechanisms of Resistance to DHODH Inhibition in Cancer.

- Benchchem. (n.d.). Technical Support Center: Overcoming DHODH Inhibitor Resistance.

- Benchchem. (n.d.). Application Notes and Protocols for DHODH Inhibitor Treatment in In Vivo Animal Models.

- Luchman, H. A., et al. (n.d.). Mysteries of partial dihydroorotate dehydrogenase inhibition and leukemia terminal differentiation. PMC - NIH.

- Uyttewaal, M., et al. (2023, April 5). DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation. NIH.

- ResearchGate. (n.d.). DHODH inhibition induces cell cycle arrest in p53-deficient cells.

- Ahmad, A., et al. (2022, January 31). A Combined Chemical, Computational, and In Vitro Approach Identifies SBL-105 as Novel DHODH Inhibitor in Acute Myeloid Leukemia Cells. PubMed Central.

- Shepherd, J. A., et al. (n.d.). Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox).

- Ladds, M. J. G., et al. (2020, March 26). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. ACS Publications.

- Naka, S., et al. (2023, September 15). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. PubMed Central.

- SciSpace. (n.d.). Inhibition of Dihydroorotate Dehydrogenase Activity by Brequinar Sodium.

- NIH. (2025, October 27). Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy.

- NIH. (n.d.). A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode.

- Heikkilä, T., et al. (n.d.). Inhibitor binding in a class 2 dihydroorotate dehydrogenase causes variations in the membrane-associated N-terminal domain. PMC - PubMed Central.

- Mader, R. M., et al. (n.d.). Cellular response to 5-fluorouracil (5-FU) in 5-FU-resistant colon cancer cell lines during treatment and recovery. PMC - PubMed Central.

Sources

- 1. Mysteries of partial dihydroorotate dehydrogenase inhibition and leukemia terminal differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Inhibitor binding in a class 2 dihydroorotate dehydrogenase causes variations in the membrane-associated N-terminal domain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Combined Chemical, Computational, and In Vitro Approach Identifies SBL-105 as Novel DHODH Inhibitor in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ashpublications.org [ashpublications.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide on the Discovery and Historical Context of Orotic Acid Analogs

Introduction

Orotic acid, a key intermediate in the de novo synthesis of pyrimidines, has a rich history that intertwines with fundamental discoveries in biochemistry and the development of modern pharmacology. Initially identified as a minor component of milk, its pivotal role in nucleotide metabolism was later uncovered, paving the way for the rational design of orotic acid analogs as therapeutic agents. This guide provides a comprehensive exploration of the discovery, historical context, and biochemical significance of orotic acid and its analogs, tailored for researchers, scientists, and drug development professionals.

The Discovery and Early History of Orotic Acid

The journey of orotic acid began in the early 20th century. In 1905, Biscaro and Belloni first isolated this compound from whey, the watery part of milk that remains after the formation of curds.[1] They named it "orotic acid" from the Greek word "oros," meaning whey.[1] For a considerable time, its biological importance remained elusive. It was even once misidentified as vitamin B13, a notion that has since been debunked as it is synthesized by the body.[1][2][3] The true significance of orotic acid as a crucial precursor in the biosynthesis of pyrimidine nucleotides was not fully appreciated until the 1950s.[1] This discovery was a watershed moment, shifting the perception of orotic acid from a mere dietary component to a central player in cellular metabolism.

The Biochemical Role of Orotic Acid in Pyrimidine Synthesis

Orotic acid is a critical intermediate in the de novo pyrimidine biosynthetic pathway, which is essential for the synthesis of DNA, RNA, and other vital biomolecules.[4][5]

The synthesis of orotic acid itself begins with the formation of carbamoyl phosphate.[4] Dihydroorotate is then converted to orotic acid by the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[2][6] Subsequently, orotic acid is combined with phosphoribosyl pyrophosphate (PRPP) to form orotidine-5'-monophosphate (OMP).[2] This reaction is catalyzed by the enzyme orotate phosphoribosyltransferase (OPRT). Finally, OMP is converted to uridine monophosphate (UMP) by OMP decarboxylase.[7] UMP then serves as the precursor for all other pyrimidine nucleotides.

A deficiency in the enzyme UMP synthase, which catalyzes the final two steps of this pathway, leads to a rare genetic disorder called orotic aciduria.[7][8] This condition is characterized by the excessive excretion of orotic acid in the urine, megaloblastic anemia, and developmental delays.[3][8]

Sources

- 1. guidechem.com [guidechem.com]

- 2. Orotic acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Nitrogen-stimulated orotic acid synthesis and nucleotide imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Orotate (orotic acid): An essential and versatile molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Strange Case of Orotic Acid: The Different Expression of Pyrimidines Biosynthesis in Healthy Males and Females - PMC [pmc.ncbi.nlm.nih.gov]

- 8. checkorphan.org [checkorphan.org]

Spectroscopic data (NMR, IR, Mass Spec) of 5-Bromoorotic acid

A Comprehensive Spectroscopic Guide to 5-Bromoorotic Acid

Abstract: This technical guide provides an in-depth analysis of the spectroscopic characteristics of 5-Bromoorotic acid (C₅H₃BrN₂O₄), a key heterocyclic compound in biochemical research and synthetic chemistry. In the absence of readily available, complete experimental spectra, this document synthesizes data from its parent compound, orotic acid, predictive methodologies, and fundamental spectroscopic principles to offer a robust characterization. We will delve into the interpretation of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this molecule's structural verification and quality control.

Introduction and Molecular Structure

5-Bromoorotic acid is a brominated derivative of orotic acid (uracil-6-carboxylic acid), a vital intermediate in the biosynthesis of pyrimidine nucleotides. The introduction of a bromine atom at the C5 position significantly alters its electronic properties and potential as a synthetic building block. Accurate structural elucidation is paramount for its application, and spectroscopic methods provide the definitive means for this characterization.

Molecular Structure:

-

IUPAC Name: 5-bromo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid[1]

-

Molecular Formula: C₅H₃BrN₂O₄

-

Molecular Weight: 234.99 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination. For 5-Bromoorotic acid, analysis of both ¹H and ¹³C spectra provides a complete map of the carbon-hydrogen framework. Due to poor solubility in common NMR solvents like chloroform, a polar aprotic solvent such as DMSO-d₆ is the preferred choice, as it capably dissolves the analyte and allows for the observation of exchangeable N-H and O-H protons.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 5-Bromoorotic acid is expected to be simple, defined by the absence of the C5-H proton found in its parent compound, orotic acid, and the presence of exchangeable protons from the amide and carboxylic acid groups. The spectrum of orotic acid in DMSO-d₆ typically shows signals for the C5-H proton (~6.04 ppm) and exchangeable protons for N-H (~10.84 and ~11.32 ppm).[2]

Predicted ¹H NMR Data (in DMSO-d₆): Based on the structure, the following signals are predicted for 5-Bromoorotic acid. The key feature is the disappearance of the signal around 6 ppm that is characteristic of the C5-H in orotic acid.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~12.0 - 13.5 | Broad Singlet | -COOH | Carboxylic acid protons are highly deshielded and exhibit broad signals due to hydrogen bonding and exchange.[3] |